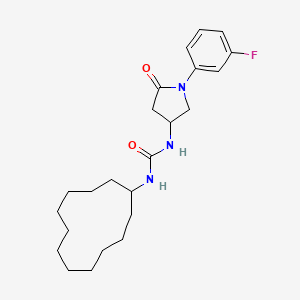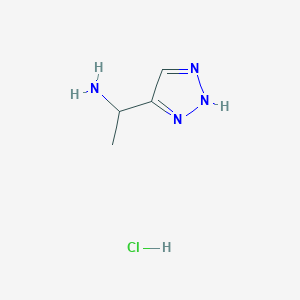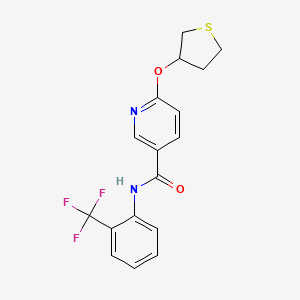![molecular formula C21H16ClFN2O3 B2965430 2-chloro-6-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide CAS No. 946319-62-6](/img/structure/B2965430.png)
2-chloro-6-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-chloro-6-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide” is a complex organic molecule. It contains a benzamide group (a benzene ring attached to a carboxamide), a tetrahydroquinoline group (a nitrogen-containing heterocyclic compound), and a furoyl group (derived from furan). The benzene ring in the benzamide group is substituted with chlorine and fluorine atoms .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple cyclic structures and the amide functional group. The electron-withdrawing nature of the fluorine and chlorine atoms would influence the electronic structure of the benzene ring, potentially affecting its reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the amide group, the halogens, and the nitrogen in the tetrahydroquinoline ring. The compound could potentially undergo reactions such as nucleophilic aromatic substitution or amide hydrolysis, among others .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the halogens could increase its boiling point compared to simpler hydrocarbons. The compound is likely to be solid at room temperature .Aplicaciones Científicas De Investigación
Antiviral Research
This compound has shown potential in antiviral research due to its structural similarity to indole derivatives, which are known to possess antiviral properties . The presence of the furan-2-carbonyl group could be explored for activity against RNA and DNA viruses, similar to other indole-based compounds.
Anti-inflammatory Applications
Indole derivatives, which share a common structural motif with our compound, have been reported to exhibit anti-inflammatory activities . This suggests that 2-chloro-6-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide could be a candidate for the development of new anti-inflammatory agents.
Anticancer Potential
The indole core structure is present in many synthetic drug molecules with anticancer activities . Research into the modification of this compound to target specific cancer cell lines could lead to the development of novel oncological treatments.
Anti-HIV Activity
Indole derivatives have been identified as potent inhibitors in anti-HIV research . The compound could be modified to enhance its affinity to HIV-related enzymes or receptors, providing a new avenue for HIV treatment research.
Antioxidant Properties
The molecular structure of this compound suggests it may have antioxidant properties, which are beneficial in preventing oxidative stress-related diseases . Further studies could explore its efficacy as an antioxidant agent.
Antimicrobial and Antitubercular Uses
Given the urgent need for new antimicrobial agents, especially against drug-resistant strains of tuberculosis, this compound’s framework could be instrumental in synthesizing new derivatives with potent antimicrobial and antitubercular activities .
Antidiabetic Research
Indole derivatives have been associated with antidiabetic effects . This compound could be investigated for its potential to act on biological targets relevant to diabetes management.
Mecanismo De Acción
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological targets. If it’s a reagent in a chemical reaction, its mechanism would depend on the specific reaction conditions .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-6-fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN2O3/c22-15-5-1-6-16(23)19(15)20(26)24-14-9-8-13-4-2-10-25(17(13)12-14)21(27)18-7-3-11-28-18/h1,3,5-9,11-12H,2,4,10H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVODWVMQOQDMNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)F)N(C1)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-methylthiazol-2-yl)acetamide hydrochloride](/img/structure/B2965347.png)
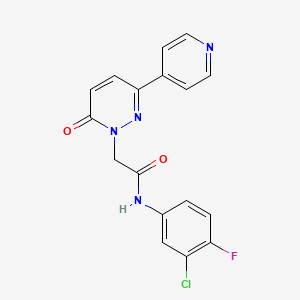
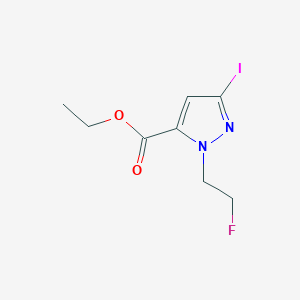
![2-(4-Benzylbenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2965353.png)
![2-(2-(Diethylamino)ethyl)-1-(3-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2965354.png)


![6-phenyl-2-{1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2965358.png)
![2-[(2,5-Dichlorophenyl)amino]acetohydrazide](/img/structure/B2965359.png)
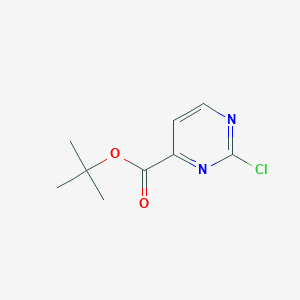
![N-benzyl-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B2965365.png)
